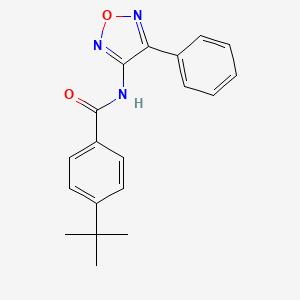

4-tert-butyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-butyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide, also known as TBOA, is a potent inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for the uptake of glutamate, the main excitatory neurotransmitter in the central nervous system. TBOA has been extensively studied as a tool compound to investigate the role of glutamate transporters in various physiological and pathological conditions.

Scientific Research Applications

Synthetic Organic Chemistry Applications

In synthetic organic chemistry, tert-butyl phenylazocarboxylates, which share structural motifs with 4-tert-butyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide, are utilized as versatile building blocks. These compounds facilitate nucleophilic substitutions and radical reactions, enabling the modification of the benzene ring through various processes like oxygenation, halogenation, carbohalogenation, carbohydroxylation, and aryl-aryl coupling under mild conditions (Jasch, Höfling, & Heinrich, 2012).

Materials Science

In materials science, compounds structurally related to 4-tert-butyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide have been synthesized for applications in advanced materials. For instance, polyamides with flexible main-chain ether linkages derived from bis(ether-carboxylic acids) or bis(ether amine) have shown significant solubility in polar solvents and exhibit high thermal stability, making them suitable for creating transparent, flexible, and tough films (Hsiao, Yang, & Chen, 2000).

Biological Applications

Biological studies have explored the use of 1,3,4-oxadiazole derivatives, related to 4-tert-butyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide, for various therapeutic purposes. For instance, novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives have been synthesized and their structures confirmed through single-crystal X-ray diffraction studies. These compounds have shown potential for specific detection in biological systems, indicating their utility in developing new diagnostic tools and therapeutic agents (Kumara et al., 2017).

Advanced Functional Materials

The development of new functional materials, such as fluorescent chemosensors for the selective detection of ions, utilizes the structural features of 4-tert-butyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide. A specific chemosensor, for example, demonstrated high selectivity and sensitivity for Ba2+ detection, indicating its potential application in environmental monitoring and biological research (Ravichandiran et al., 2019).

properties

IUPAC Name |

4-tert-butyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2/c1-19(2,3)15-11-9-14(10-12-15)18(23)20-17-16(21-24-22-17)13-7-5-4-6-8-13/h4-12H,1-3H3,(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWGJUASBJMLKCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NON=C2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-tert-butyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Fluorophenyl)methyl]-2-[(2-fluorophenyl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one](/img/structure/B2859933.png)

![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(2-methoxyphenoxy)ethan-1-one](/img/structure/B2859935.png)

![N-(3-chloro-4-methylphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2859936.png)

![1-Oxa-4,8-diazaspiro[4.5]decan-3-one;hydrobromide](/img/structure/B2859940.png)

![N-(5-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2859942.png)

![6,6-Dimethoxy-2-azaspiro[3.3]heptane](/img/structure/B2859950.png)

![3,4,9-trimethyl-1,7-bis(2-oxo-2-phenylethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2859951.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2859954.png)